N-{3-[3-(Dimethylamino)propyl]-5-(Trifluoromethyl)phenyl}-4-Methyl-3-[(3-Pyrimidin-4-Ylpyridin-2-Yl)amino]benzamide
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Overview
Description
Benzamide, N-[3-[3-(dimethylamino)propyl]-5-(trifluoromethyl)phenyl]-4-methyl-3-[[3-(4-pyrimidinyl)-2-pyridinyl]amino]- is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[3-[3-(dimethylamino)propyl]-5-(trifluoromethyl)phenyl]-4-methyl-3-[[3-(4-pyrimidinyl)-2-pyridinyl]amino]- typically involves multiple steps, including the formation of intermediate compoundsCommon reagents used in these reactions include potassium persulfate, N,N’-methylenebisacrylamide, and cetyltrimethylammonium bromide .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-[3-[3-(dimethylamino)propyl]-5-(trifluoromethyl)phenyl]-4-methyl-3-[[3-(4-pyrimidinyl)-2-pyridinyl]amino]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include potassium persulfate, N,N’-methylenebisacrylamide, and cetyltrimethylammonium bromide. Reaction conditions such as temperature, pH, and solvent choice are critical in determining the reaction’s efficiency and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzamide compounds.
Scientific Research Applications
Benzamide, N-[3-[3-(dimethylamino)propyl]-5-(trifluoromethyl)phenyl]-4-methyl-3-[[3-(4-pyrimidinyl)-2-pyridinyl]amino]- has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, including its role as a drug delivery system.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Benzamide, N-[3-[3-(dimethylamino)propyl]-5-(trifluoromethyl)phenyl]-4-methyl-3-[[3-(4-pyrimidinyl)-2-pyridinyl]amino]- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. For example, the quaternary ammonium groups on the dimethylamino units can interact with bacterial membranes, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Poly(N-[3-(dimethylamino)propyl] methacrylamide): Similar in structure but used primarily as a hydrogel with antimicrobial properties.
N,N-dimethyl enaminones: Utilized as building blocks for synthesizing heterocyclic compounds.
Uniqueness
Benzamide, N-[3-[3-(dimethylamino)propyl]-5-(trifluoromethyl)phenyl]-4-methyl-3-[[3-(4-pyrimidinyl)-2-pyridinyl]amino]- stands out due to its unique combination of functional groups, which confer a wide range of chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential in multiple scientific fields make it a compound of significant interest.
Properties
Molecular Formula |
C29H29F3N6O |
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Molecular Weight |
534.6 g/mol |
IUPAC Name |
N-[3-[3-(dimethylamino)propyl]-5-(trifluoromethyl)phenyl]-4-methyl-3-[(3-pyrimidin-4-ylpyridin-2-yl)amino]benzamide |
InChI |
InChI=1S/C29H29F3N6O/c1-19-8-9-21(16-26(19)37-27-24(7-4-11-34-27)25-10-12-33-18-35-25)28(39)36-23-15-20(6-5-13-38(2)3)14-22(17-23)29(30,31)32/h4,7-12,14-18H,5-6,13H2,1-3H3,(H,34,37)(H,36,39) |
InChI Key |
OHHGYJBFPVJURR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)CCCN(C)C)NC3=C(C=CC=N3)C4=NC=NC=C4 |
Origin of Product |
United States |
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